
Imidoselenous diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidoselenous diamide is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of selenium and nitrogen atoms within its molecular structure, which contributes to its distinctive reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidoselenous diamide typically involves the reaction of selenium-containing precursors with amines. One common method involves the use of selenourea and primary amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium. The reaction mixture is heated to a specific temperature, often around 150°C, to facilitate the formation of the desired diamide compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
Imidoselenous diamide undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol-containing products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxide, selenone, selenol derivatives, and various substituted this compound compounds. These products can exhibit different chemical and physical properties, making them useful for diverse applications .
Applications De Recherche Scientifique
Imidoselenous diamide has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing heterocycles.
Biology: The compound’s unique reactivity makes it a valuable tool for studying selenium’s role in biological systems.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of selenium-based pharmaceuticals.
Mécanisme D'action
The mechanism by which imidoselenous diamide exerts its effects involves the interaction of its selenium and nitrogen atoms with various molecular targets. In biological systems, the compound can interact with thiol groups in proteins, leading to the formation of selenenyl sulfide bonds. This interaction can modulate the activity of enzymes and other proteins, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazoline: A heterocyclic compound with two nitrogen atoms in a five-membered ring, used in various industrial applications.
Diamidoamine: Contains two amide groups and is used in the synthesis of polymers and other materials.
Selenourea: A selenium-containing compound used as a precursor in the synthesis of selenium-based compounds.
Uniqueness
Imidoselenous diamide is unique due to the presence of both selenium and nitrogen atoms, which impart distinctive chemical properties.
Propriétés
Numéro CAS |
144304-57-4 |
|---|---|
Formule moléculaire |
H5N3Se |
Poids moléculaire |
126.03 g/mol |
InChI |
InChI=1S/H5N3Se/c1-4(2)3/h(H5,1,2,3) |
Clé InChI |
QTGFIYWLIBLMMO-UHFFFAOYSA-N |
SMILES canonique |
N[Se](=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)
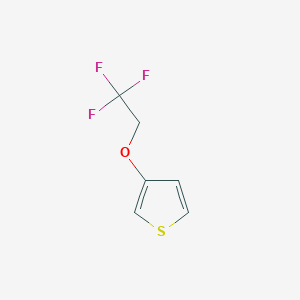
![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
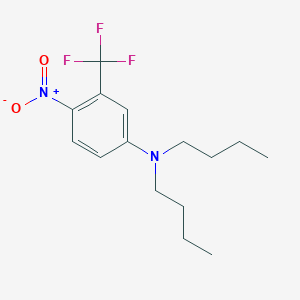
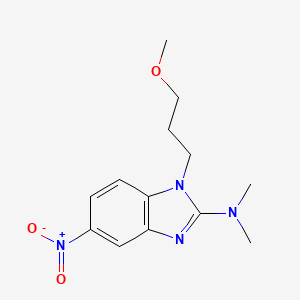
![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
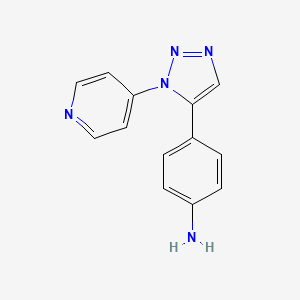
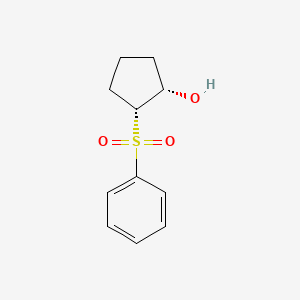
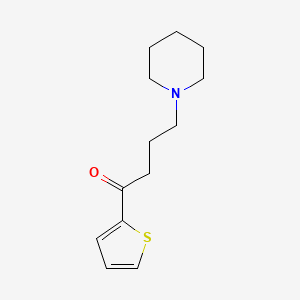
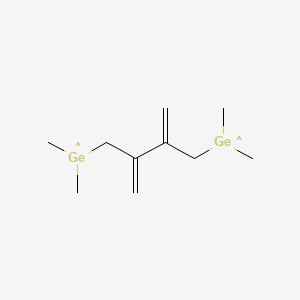
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
